molecular formula C9H17NO B098512 2-Methyl-2-(piperidin-1-yl)propanal CAS No. 16042-93-6

2-Methyl-2-(piperidin-1-yl)propanal

Cat. No.: B098512
CAS No.: 16042-93-6
M. Wt: 155.24 g/mol
InChI Key: LHDZEESTYAQLEU-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-1-yl)propanal is an organic compound with the molecular formula C9H17NO. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a propanal group with a methyl substitution at the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperidin-1-yl)propanal typically involves the reaction of piperidine with isobutyraldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperidine} + \text{Isobutyraldehyde} \rightarrow \text{this compound} ]

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified using standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperidin-1-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-2-(piperidin-1-yl)propanoic acid.

    Reduction: 2-Methyl-2-(piperidin-1-yl)propanol.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-2-(piperidin-1-yl)propanal has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of piperidine derivatives.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperidin-1-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(pyrrolidin-1-yl)propanal: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Methyl-2-(morpholin-1-yl)propanal: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Methyl-2-(azepan-1-yl)propanal: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

2-Methyl-2-(piperidin-1-yl)propanal is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring is known for its stability and ability to participate in various chemical reactions, making the compound versatile in synthetic and research applications.

Properties

IUPAC Name

2-methyl-2-piperidin-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,8-11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDZEESTYAQLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501922
Record name 2-Methyl-2-(piperidin-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16042-93-6
Record name α,α-Dimethyl-1-piperidineacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16042-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(piperidin-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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